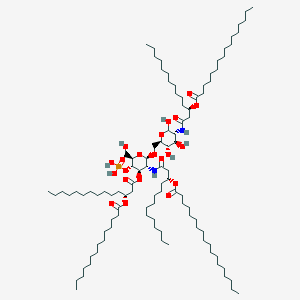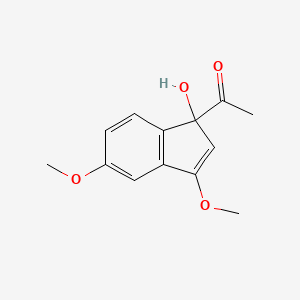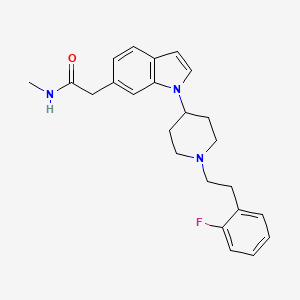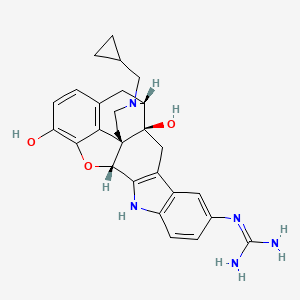
Pyragonicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyragonicin is a natural product found in Goniothalamus giganteus with data available.
Scientific Research Applications
Cytotoxic Properties
Pyragonicin has been identified as a unique bioactive compound with notable applications in scientific research, especially in the field of cancer research. One study found that pyragonicin, along with other annonaceous acetogenins, exhibited selective cytotoxicity against pancreatic cell lines and breast cell lines in human solid tumor cell lines. Specifically, pyragonicin showed significant potency against the breast cell line (MCF-7) (Alali et al., 1998).
Chemical Synthesis
There has been considerable interest in the chemical synthesis of pyragonicin due to its potential therapeutic applications. Takahashi et al. (2005) described a total synthesis of acetogenin reported for pyragonicin and its 10-epimer, focusing on constructing the common tetrahydropyran (THP) ring system stereoselectively (Takahashi et al., 2005). Another study by Strand and Rein (2005) presented a stereocontrolled convergent synthesis of pyragonicin, highlighting the use of asymmetric Horner-Wadsworth-Emmons (HWE) methodology for key intermediates (Strand & Rein, 2005).
Antitumor Activity
The role of pyragonicin in antitumor activities has been a significant area of research. A comprehensive study on the antitumor tetrahydropyran acetogenin pyragonicin detailed a second-generation synthesis, emphasizing the importance of olefin cross-metathesis in the synthesis process (Takahashi et al., 2006).
Molecular Structure and Activity Relationship
The molecular structure of pyragonicin and its related acetogenins plays a crucial role in their inhibitory activities, particularly concerning DNA polymerase, DNA topoisomerase, and human cancer cell growth. Matsui et al. (2010) investigated the relationship between the structure of acetogenins like pyragonicin and their inhibitory activities, suggesting its potential as a lead compound for cancer chemotherapy agents (Matsui et al., 2010).
properties
Product Name |
Pyragonicin |
|---|---|
Molecular Formula |
C35H64O7 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(2R,5R,6R)-5-hydroxy-6-tetradecyloxan-2-yl]undecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-33-32(39)23-24-34(42-33)31(38)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
XLDSTCJDEYZOKR-CGWDHHCXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H](CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
synonyms |
pyragonicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)


![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)


![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)



